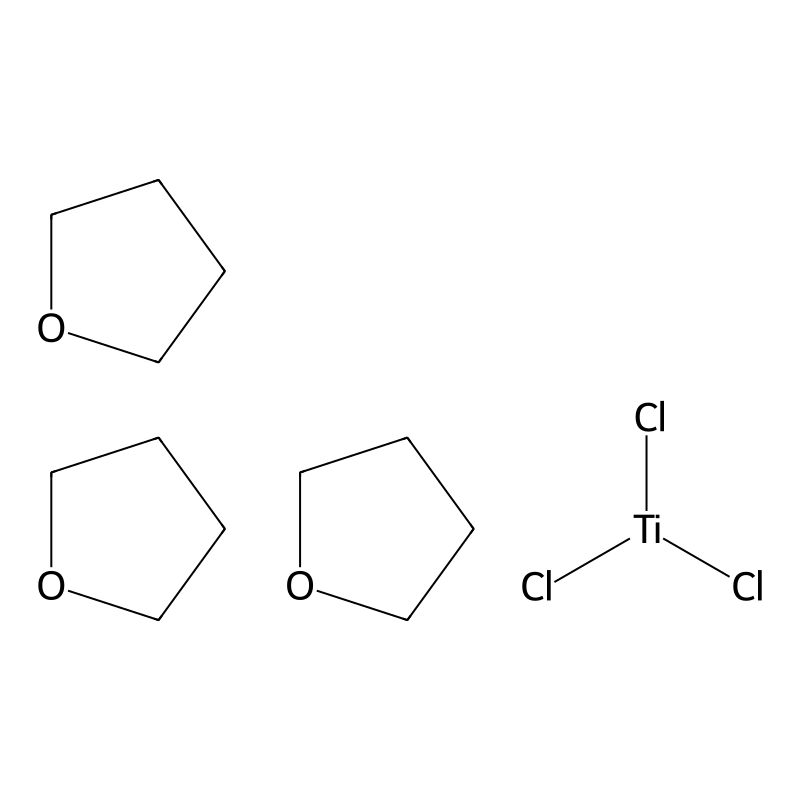

Oxolane; trichlorotitanium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst for Organic Synthesis

The Lewis acidic nature of the titanium(III) center in the complex makes it a valuable catalyst for various organic reactions. Some notable examples include:

- Polymerization: TiCl₃(THF)₃ can initiate the polymerization of various monomers, including olefins, vinyl monomers, and ring-opening metathesis polymerization (ROMP) [].

- Hydrocarbonylation: The complex can catalyze the hydrocarboxylation of alkenes, leading to the formation of valuable carboxylic acids [].

- C-C bond formation reactions: TiCl₃(THF)₃ can promote the formation of carbon-carbon bonds through various coupling reactions, such as Negishi coupling and Kumada coupling [, ].

These are just a few examples, and the potential applications of TiCl₃(THF)₃ in organic synthesis are still being explored.

Precursor for Titanium-Based Materials

Due to its well-defined structure and reactivity, TiCl₃(THF)₃ serves as a versatile precursor for the synthesis of various titanium-based materials. These materials exhibit diverse properties and functionalities, making them valuable for various applications.

- Metal Organic Frameworks (MOFs): TiCl₃(THF)₃ can be used to construct MOFs with tailored structures and porosities, finding potential applications in gas storage, separation, and catalysis [].

- Semiconductor materials: The complex can be employed for the synthesis of titanium nitride (TiN) and other titanium-based semiconductors, which are used in electronics and photocatalysis [].

- Thin films: TiCl₃(THF)₃ can be utilized for the deposition of thin films of titanium dioxide (TiO₂) and other titanium oxides, which have applications in photovoltaics, sensors, and coatings [].

The research on the development and utilization of novel titanium-based materials from TiCl₃(THF)₃ is ongoing.

Research into its own properties

Beyond its applications as a catalyst and precursor, TiCl₃(THF)₃ is also the subject of research due to its unique properties:

Oxolane; trichlorotitanium is an organometallic compound with the molecular formula and a molecular weight of approximately 370.54 g/mol. This compound consists of a titanium atom coordinated with three chlorine atoms and a tetrahydrofuran (oxolane) ligand. It is classified as a flammable solid and poses significant hazards, including causing severe skin burns and eye damage upon contact .

Titanium(III) chloride tetrahydrofuran complex is considered air and moisture sensitive []. It can react with water to release hydrogen chloride gas (HCl), which is a corrosive irritant []. Standard laboratory safety procedures for handling air and moisture sensitive chemicals should be followed when working with this compound.

The reactivity of oxolane; trichlorotitanium is influenced by the presence of the titanium center, which can undergo various chemical transformations. Some notable reactions include:

- Hydrolysis: Upon exposure to moisture, oxolane; trichlorotitanium can hydrolyze, releasing hydrochloric acid and forming titanium oxides or oxychlorides.

- Reduction Reactions: The compound can act as a Lewis acid, facilitating reduction reactions in organic synthesis, such as the reduction of ketones and aldehydes .

- Complexation: It can form complexes with various ligands, enhancing its utility in catalysis and material synthesis.

Oxolane; trichlorotitanium can be synthesized through several methods:

- Reaction of Titanium(III) Chloride with Tetrahydrofuran: This method involves mixing titanium(III) chloride with tetrahydrofuran under controlled conditions to form the desired complex:

- Reduction of Titanium(IV) Chloride: Another approach involves reducing titanium(IV) chloride using aluminum or other reducing agents to yield titanium(III) chloride, which can then be reacted with tetrahydrofuran .

Oxolane; trichlorotitanium has several applications in various fields:

- Catalysis: It serves as a catalyst in polymerization reactions, particularly in the production of polyolefins through the Ziegler-Natta process.

- Organic Synthesis: The compound is utilized in organic chemistry for reductive coupling reactions and as a Lewis acid catalyst in various synthetic pathways .

- Material Science: It is used in the development of advanced materials due to its unique coordination chemistry.

Interaction studies involving oxolane; trichlorotitanium focus on its behavior with various ligands and substrates. The compound's Lewis acidity allows it to interact effectively with electron-rich species, facilitating catalytic processes. Studies have shown that it can form stable complexes with organic amines and ethers, which can be exploited in organic synthesis .

Several compounds share structural or functional similarities with oxolane; trichlorotitanium. Here are some notable examples:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Titanium(III) Chloride | TiCl₃ | A common halide used as a catalyst for polymerization. |

| Titanium Tetrachloride | TiCl₄ | Highly reactive, used in smoke generation and hydrolysis. |

| Titanium Isopropoxide | Ti(OiPr)₄ | Used in sol-gel processes and as a precursor for ceramics. |

| Zirconium(IV) Chloride | ZrCl₄ | Similar reactivity but forms different complexes. |

| Hafnium(IV) Chloride | HfCl₄ | Exhibits similar catalytic properties to titanium halides. |

Uniqueness

Oxolane; trichlorotitanium is unique due to its combination of titanium coordination chemistry with tetrahydrofuran as a ligand, which enhances its solubility and reactivity compared to other titanium halides. Its specific interactions and applications in organic synthesis further distinguish it from similar compounds.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive